Protheobromine

Descripción general

Descripción

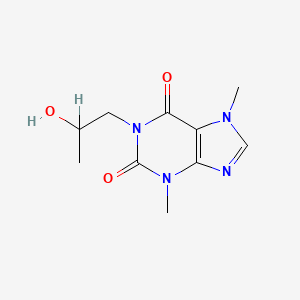

Protheobromine, also known by several other names such as 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purin-2,6-dione, is a chemical compound with the molecular formula C10H14N4O3 . It is used in various industrial and scientific research .

Molecular Structure Analysis

Protheobromine has a molecular weight of 238.243 Da and a monoisotopic mass of 238.106583 Da . Its molecular structure consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis

Protheobromine has a molecular weight of 238.24 . Its percent composition includes Carbon © 50.41%, Hydrogen (H) 5.92%, Nitrogen (N) 23.52%, and Oxygen (O) 20.15% .Aplicaciones Científicas De Investigación

Roles of Organic Osmolytes in Plant Stress Resistance : Glycine betaine (GB) and proline, two major organic osmolytes, are known to accumulate in plants in response to environmental stresses, including drought, salinity, and extreme temperatures. They are thought to have positive effects on enzyme and membrane integrity and play adaptive roles in mediating osmotic adjustment in plants under stress conditions. Studies have indicated a positive relationship between the accumulation of GB and proline and plant stress tolerance. Exogenous application of GB or proline has led to significant increases in growth and final crop yield under environmental stresses in many plant species (Ashraf & Foolad, 2007).

PROTHETS Project for Ewing's Family of Tumors : The PROTHETS project, funded by the European Union, focuses on translating genomics and other fields of basic research into applications improving clinical practice and public health. This project illustrates how genomic and proteomic research can be translated into practical healthcare applications (Picci, Scotlandi, Serra, & Rizzi, 2006).

Data-independent Acquisition for Proteome Analysis : A study presents a strategy for querying sample sets for the presence and quantity of essentially any protein of interest using fragment ion spectral libraries and data-independent acquisition method. This approach allows for the rapid, consistent, reproducible, accurate, and sensitive detection and quantification of large fractions of proteomes across multiple samples (Gillet et al., 2012).

Proteogenomics in Research : Proteogenomics, an area at the interface of proteomics and genomics, uses customized protein sequence databases generated from genomic and transcriptomic information to help identify novel peptides from mass spectrometry–based proteomic data. This approach accelerates the pace of research by enabling the integration of genomics and proteomics data (Nesvizhskii, 2014).

Clinical Application of Proteomics : Proteomics, the scientific approach to elucidate all protein species within a cell or tissue, is transforming biomarker discovery in healthy and diseased states. It offers a comprehensive view of protein changes and assists in understanding the complex dynamics of biological systems (Colantonio & Chan, 2005).

Mecanismo De Acción

Protheobromine is known to be a cardiotonic and bronchodilator . The primary mechanism of action for related compounds like Theobromine is the inhibition of adenosine receptors . This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-6,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGZXBFSKSZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861572 | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protheobromine | |

CAS RN |

50-39-5 | |

| Record name | Protheobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protheobromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protheobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8067S1388X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.